(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate
Overview
Description
(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a double bond in the Z-configuration and two methyl groups at the 6th and 10th positions of the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher purity and yield of the final product. Additionally, the use of biocatalysts in the esterification process is being explored to make the production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (NH3) or alcohols (ROH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or other esters depending on the nucleophile used.
Scientific Research Applications
(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role as a pheromone or signaling molecule in various organisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins or enzymes, altering their activity and leading to physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
(Z)-11-Hexadecenyl acetate: Another ester with a similar structure but a longer carbon chain.
(E,Z)-7,9-Dodecadienyl acetate: A compound with two double bonds in different configurations.
Uniqueness
(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate is unique due to its specific double bond configuration and the presence of methyl groups at distinct positions
Properties
IUPAC Name |
[(5Z)-6,10-dimethylundeca-5,9-dien-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLLMNDXKACMT-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(/C)\CCC=C(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213087 | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3239-37-0 | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3239-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-6,10-dimethylundeca-5,9-dien-2-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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